molecular formula C20H22N2O2 B4072481 3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione

3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione

Cat. No.: B4072481
M. Wt: 322.4 g/mol
InChI Key: FRCDLXNELRDKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of a cyclohexylamino group attached to a naphthalene ring, which is further connected to a pyrrolidine-2,5-dione moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione typically involves the reaction of cyclohexylamine with naphthalene-1-carboxylic acid, followed by cyclization with pyrrolidine-2,5-dione. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine or pyridine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the cyclohexylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of naphthalene-1,4-dione derivatives.

    Reduction: Formation of reduced naphthalene derivatives.

    Substitution: Formation of substituted naphthalene derivatives with various functional groups.

Scientific Research Applications

3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylamino)-1-propanesulfonic acid: A similar compound used as a buffering agent in biochemistry.

    N-cyclohexyl-2-hydroxy-3-aminopropanesulfonic acid: Another buffering agent with similar properties.

Uniqueness

3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexylamino group with a naphthalene ring and a pyrrolidine-2,5-dione moiety makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-(cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19-13-17(21-15-9-2-1-3-10-15)20(24)22(19)18-12-6-8-14-7-4-5-11-16(14)18/h4-8,11-12,15,17,21H,1-3,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCDLXNELRDKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione
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3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione
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3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione
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3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione
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3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione
Reactant of Route 6
3-(Cyclohexylamino)-1-naphthalen-1-ylpyrrolidine-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.